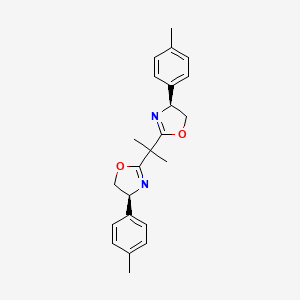
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is a chiral compound characterized by its unique structure, which includes two oxazole rings connected by a propane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) typically involves the reaction of p-tolyl-substituted oxazole derivatives with a propane-2,2-diyl bridging agent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new drugs. Its chiral nature makes it a valuable starting point for developing enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but with phenyl groups instead of p-tolyl groups.
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(m-tolyl)-4,5-dihydrooxazole): Similar structure but with m-tolyl groups instead of p-tolyl groups.
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is unique due to its specific substitution pattern and chiral centers, which confer distinct properties and reactivity compared to similar compounds. Its ability to act as a chiral ligand and its potential bioactivity make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4S)-4-(4-methylphenyl)-2-[2-[(4S)-4-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O2/c1-15-5-9-17(10-6-15)19-13-26-21(24-19)23(3,4)22-25-20(14-27-22)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m1/s1 |
InChI Key |
JTMVFRKWBFYITD-WOJBJXKFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2COC(=N2)C(C)(C)C3=N[C@H](CO3)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2COC(=N2)C(C)(C)C3=NC(CO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)

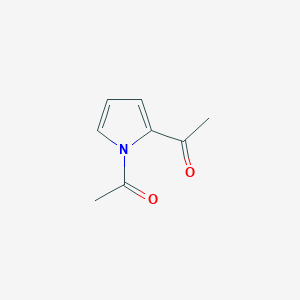
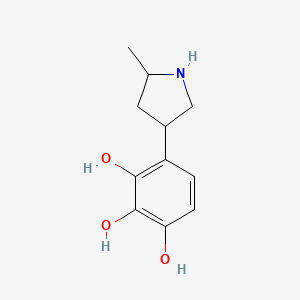
![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)
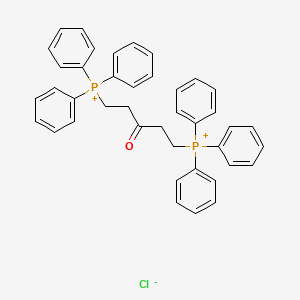
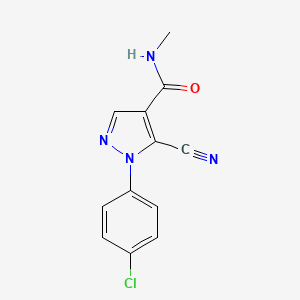
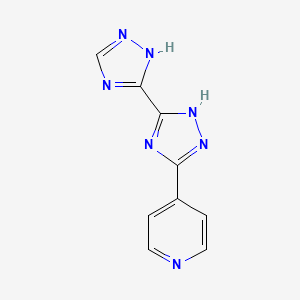
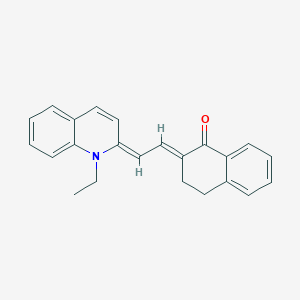
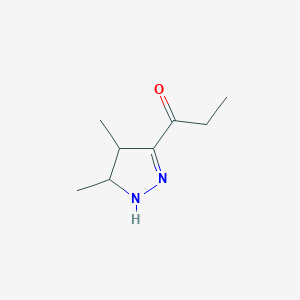
![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)
![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
